molecular formula C9H12FNO2 B13543344 (S)-2-amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol

(S)-2-amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B13543344
M. Wt: 185.20 g/mol
InChI Key: LHCVNWLZRJWAMH-MRVPVSSYSA-N
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Description

(S)-2-amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol is a chiral compound with significant applications in various fields of scientific research. It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5-fluoro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide and potassium fluoride are employed for substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, cyclohexane derivatives, and various substituted aromatic compounds.

Scientific Research Applications

(S)-2-amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluoro and methoxy groups enhance binding affinity through hydrophobic interactions and electronic effects. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-amino-2-(5-chloro-2-methoxyphenyl)ethan-1-ol
  • (S)-2-amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol
  • (S)-2-amino-2-(5-fluoro-2-ethoxyphenyl)ethan-1-ol

Uniqueness

(S)-2-amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol is unique due to the presence of the fluoro and methoxy groups, which confer distinct electronic and steric properties. These properties influence its reactivity and binding affinity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

(2S)-2-amino-2-(5-fluoro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1

InChI Key

LHCVNWLZRJWAMH-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)F)[C@@H](CO)N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(CO)N

Origin of Product

United States

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